2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Description
The compound 2-(((tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 1087798-38-6) features a spiro[3.3]heptane core, a bicyclic structure fused at a single carbon atom. Key substituents include:
- A tert-butoxycarbonyl (Boc)-protected amino group on a methyl substituent at position 2.
- A carboxylic acid group at position 2.
Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol Properties:
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVSENRSQQIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis via Acyl Chloride, Cyanide, and Hydrolysis (Patent CN105646318A)
A notable industrially applicable method involves a three-step synthesis starting from a precursor compound (referred to as compound 1). The process is designed for ease of operation, raw material accessibility, and reasonable overall yield (up to 38.4%). The steps are:
| Step | Reaction Description | Reagents & Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acylation of compound 1 with p-dimethylamino-azo-benzene acyl chloride under basic conditions | Triethylamine, methylsulfonyl chloride, 0°C to room temp, overnight | Methylene dichloride | 100 | Formation of compound 2; reaction monitored by TLC |
| 2 | Nucleophilic substitution with sodium cyanide to introduce nitrile group | Sodium cyanide, room temperature, 1 hour | N,N-Dimethylformamide (DMF) | 62 | Formation of compound 3; aqueous workup with ethyl acetate extraction |
| 3 | Hydrolysis of nitrile to carboxylic acid under basic conditions | Potassium hydroxide, ethanol/water mixture, room temperature, overnight | Ethanol/Water mixture | 62 | Formation of target compound 4; acidification to pH 3-4, extraction with dichloromethane |
This method emphasizes simple reaction conditions and solvents that facilitate scale-up. The use of methylene dichloride and DMF as solvents in the first two steps, followed by aqueous ethanol in the last step, balances reaction efficiency and workup ease. The overall process is amenable to industrial production due to its straightforward steps and moderate to good yields.
Strecker Reaction and Chiral Auxiliary Approach (Research Literature)
For stereochemically defined spirocyclic amino acids, including analogs of 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid, the Strecker reaction mediated by chiral amine auxiliaries is a powerful method. Key features include:
- Use of chiral auxiliaries such as (R)-α-phenylglycinol or Ellman’s sulfonamide to induce stereoselectivity.
- Assembly of spirocyclic keto esters or keto acids as precursors.
- Strecker reaction installs the amino acid moiety via cyanide addition to an imine intermediate.
- Subsequent hydrolysis and deprotection steps yield the target amino acid.
This approach allows access to both 2,6- and 1,6-functionalized spiro[3.3]heptane derivatives with controlled stereochemistry. The synthetic sequence often involves:
- Preparation of keto ester precursors via double malonate alkylation or Meinwald oxirane rearrangement.
- Strecker reaction with chiral auxiliaries for amino acid installation.
- Functional group interconversions to finalize the target compound.
This method is well-suited for research-scale synthesis where stereochemical purity is critical.
Convergent Synthesis via Organolithium and Alkylation (Patent WO1999061424A1)
An alternative synthetic strategy involves:
- Preparation of lithium diisopropylamide (LDA) as a strong base at low temperatures (-10°C to -78°C).
- Deprotonation of nitrile or keto precursors.
- Addition of electrophiles such as benzyloxyacetaldehyde or tert-butyl bromoacetate to introduce functional groups.
- Use of N,N-dimethylpropyleneurea as a solvent and heating to promote reactions.
This method allows for the introduction of tert-butoxycarbonyl protecting groups and the assembly of spirocyclic frameworks with functional handles for further modification. It is characterized by:
- Low-temperature control for selectivity.
- Use of strong bases and reactive electrophiles.
- Multi-step sequences with intermediate isolations.
While more complex, this approach provides flexibility for diverse substituted spirocyclic amino acids.
Cyclopropanation and Debromination Routes (Research on Related Spirocyclic Acids)
For related spirocyclic amino acids, catalytic and enantioselective methods involving cyclopropanation followed by debromination have been reported:
- Dibromocarbene addition to double bonds of protected spirocyclic intermediates.
- Hydrogenolysis for debromination, which gives better yields than radical reductions.
- Use of toluene and dichloromethane mixtures as solvents.
These methods are effective for preparing complex spirocyclic amino acid scaffolds with high stereochemical control and purity. They are particularly useful when direct functionalization is challenging.
Summary Table of Key Preparation Methods
| Method | Key Features | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Three-step acylation-cyanide-hydrolysis (Patent CN105646318A) | Simple, scalable, uses accessible reagents | Industrial applicability, straightforward workup | Moderate overall yield (~38%) | 38.4% overall |
| Strecker reaction with chiral auxiliaries | Stereoselective, suitable for enantiopure products | High stereochemical control | Multi-step, requires chiral auxiliaries | Variable, generally moderate |
| Organolithium alkylation (Patent WO1999061424A1) | Flexible functional group introduction | Enables diverse substitutions | Requires low temperature, strong bases | Not explicitly reported |
| Cyclopropanation/debromination | Catalytic, enantioselective | High stereochemical purity | Multi-step, sensitive to conditions | Up to 83% in debromination step |
Detailed Research Findings and Notes
The three-step method from patent CN105646318A is notable for its practical approach to industrial synthesis. The use of TLC for reaction monitoring and common solvents like methylene dichloride and DMF facilitates reproducibility. The overall yield, while moderate, is acceptable given the process simplicity.
Strecker reaction-based methods provide a stereochemical advantage, critical for pharmaceutical applications. The use of chiral auxiliaries such as Ellman’s sulfonamide improves diastereoselectivity and enantiomeric purity. However, these methods are more labor-intensive and less suited for large-scale production without further optimization.
Organolithium-mediated alkylation offers a route to introduce the tert-butoxycarbonyl protecting group and build the spirocyclic framework with precision. The requirement for low-temperature control and handling of reactive intermediates demands expertise and specialized equipment.
Cyclopropanation/debromination sequences, although more complex, have been successfully applied to related spirocyclic amino acids and may be adapted for the target compound. Hydrogenolysis is preferred for debromination due to higher yields and cleaner reactions.
Chemical Reactions Analysis
Types of Reactions
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Deprotection Reactions: The major product is the free amine.
Scientific Research Applications
Medicinal Chemistry
The spiro[3.3]heptane framework is recognized for its pharmacological potential. Compounds containing this structure have been investigated for their roles as drug candidates, particularly in the following areas:
- Antineoplastic Agents : Research has indicated that spiro compounds can serve as effective pharmacophores in the development of anticancer drugs. The unique spatial arrangement allows for interactions with biological targets that may be less accessible to linear structures .
- Antidepressants and Antiviral Agents : The synthesis of derivatives from spiro[3.3]heptane has shown promise in creating compounds with antidepressant and antiviral activities. Their ability to modulate neurotransmitter systems or viral replication processes makes them suitable candidates for further exploration .
- Radical Scavenging Activity : Studies have demonstrated that certain derivatives can exhibit antioxidant properties by scavenging free radicals, which are implicated in various pathophysiological conditions . This activity suggests potential therapeutic applications in oxidative stress-related diseases.
Synthetic Methodologies
The synthesis of 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid has been explored extensively, showcasing its utility in organic synthesis:
- Protecting Group Strategies : The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during multi-step syntheses. The compound's synthesis often involves the strategic use of protecting groups to facilitate the introduction of other functional groups without compromising the integrity of the amine .
- Building Block for Complex Molecules : Due to its structural complexity, this compound can act as a versatile building block in the synthesis of more intricate molecules, including those with specific biological activities or novel materials .
Material Sciences
The unique structural features of this compound also lend themselves to applications in material sciences:
- Polymer Chemistry : The incorporation of spiro compounds into polymer matrices can enhance mechanical properties and introduce functionalities such as increased thermal stability or improved solubility . Research into copolymers containing spiro units is ongoing.
- Nanomaterials : The potential for this compound to form stable nanostructures opens avenues for applications in drug delivery systems and bioimaging, where controlled release and targeting are critical .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antioxidant Properties : A study assessing various compounds isolated from natural sources demonstrated that derivatives of spiro compounds exhibited significant radical scavenging activity, suggesting their use in developing antioxidant therapies .
- Synthesis Optimization : Research focused on optimizing synthetic routes for spiro compounds has led to improved yields and reduced steps, making the production of this compound more efficient for subsequent applications .
Mechanism of Action
The mechanism of action of 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares the target compound with structurally related spirocyclic derivatives:
Key Findings from Comparative Analysis
- The 6,6-difluoro analogue exhibits higher lipophilicity and metabolic stability, attributed to fluorine’s electronegativity. This makes it suitable for drug candidates requiring prolonged activity .
Aza-Substituted Derivatives () :
- Introduction of nitrogen into the spiro ring (e.g., 2-azaspiro[3.3]heptane) enhances aqueous solubility, critical for improving bioavailability in drug design .
Hydroxyl-Functionalized Analogues () :
- The hydroxyl group at position 6 allows further derivatization (e.g., phosphorylation or glycosylation), expanding utility in prodrug development .
Ester vs. Carboxylic Acid (): Methyl ester derivatives (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate) serve as intermediates for hydrolysis to free carboxylic acids, balancing reactivity and stability .
Research Implications
- Synthetic Utility: The Boc-protected amino group in the target compound enables controlled deprotection during peptide coupling, reducing side reactions .
- Conformational Rigidity : Spiro[3.3]heptane’s fused rings restrict molecular flexibility, improving binding selectivity in enzyme inhibitors .
- Tailored Modifications : Fluorination, aza substitution, and hydroxylation offer pathways to optimize pharmacokinetic properties for specific therapeutic targets .
Q & A
Q. What are the optimal synthetic routes for 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid, considering spirocyclic ring formation challenges?
- Methodological Answer: Spiro[3.3]heptane systems are synthesized via cycloaddition or ring-closing metathesis. For this compound, start with spiro[3.3]heptane-2-carboxylic acid derivatives (e.g., methyl esters or amides) as precursors . Introduce the Boc-protected aminomethyl group via reductive amination or nucleophilic substitution. Key steps:
- Use tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate as an intermediate .
- Optimize reaction conditions (e.g., pH, temperature) to avoid ring-opening side reactions common in strained spiro systems .
- Monitor purity via HPLC and confirm regiochemistry via NOESY NMR.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR: Identify spirocyclic protons (δ 1.5–3.0 ppm for bridgehead carbons) and Boc-group signals (δ 1.4 ppm for tert-butyl) . Use DEPT-135 to confirm quaternary carbons in the spiro system.
- IR: Validate Boc protection via C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- HRMS: Confirm molecular ion [M+H]+ with exact mass (±5 ppm error). Cross-reference with CAS 1211586-09-2 analogs .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer:
- Storage: Seal in dry, inert containers at room temperature to prevent hydrolysis of the Boc group. Avoid prolonged exposure to acids/bases .
- Handling: Use gloveboxes under nitrogen for moisture-sensitive steps. Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational chemistry methods (DFT, molecular dynamics) predict regioselectivity in functionalization reactions of the spiro[3.3]heptane core?
- Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites on the spiro system .
- Use molecular dynamics simulations (NAMD/VMD) to analyze steric accessibility of the aminomethyl group in solvent environments .
- Validate predictions with experimental kinetic studies (e.g., Hammett plots) .
Q. What statistical experimental design approaches (e.g., factorial design, response surface methodology) are suitable for optimizing reaction yields in multistep syntheses involving this compound?
- Methodological Answer:
- Apply a Box-Behnken design to optimize three variables: catalyst loading, temperature, and solvent polarity .
- Use ANOVA to identify significant factors. For example, solvent polarity (dielectric constant) may dominate due to the Boc group’s sensitivity .
- Validate models with confirmatory runs (n=3) and adjust for batch-to-batch variability .
Q. How can contradictory data from X-ray crystallography vs. computational conformation analysis be reconciled for this spirocyclic compound?
- Methodological Answer:
- X-ray Data: Resolve crystal packing effects that may distort bond angles/geometry . Compare with similar bicyclo[2.2.1]heptane structures .
- Computational Models: Use relaxed potential energy surface scans (e.g., in ORCA) to account for dynamic conformations not captured in static crystallography .
- Perform variable-temperature NMR to detect conformational exchange in solution .
Q. What methodologies are effective in analyzing acid-base stability of the tert-butoxycarbonyl (Boc) protecting group under varying reaction conditions?
- Methodological Answer:
- Kinetic Studies: Use pH-stat titration to measure Boc deprotection rates in TFA/DCM mixtures. Compare activation energies (Arrhenius plots) .
- In Situ FTIR: Monitor C=O bond cleavage during acidolysis .
- Theoretical Modeling: Calculate proton affinity of the Boc group using COSMO-RS solvation models .
Q. How do solvent polarity and steric effects influence the reaction kinetics of nucleophilic additions to the spiro[3.3]heptane carboxylic acid moiety?
- Methodological Answer:
- Solvent Screening: Test DMF (polar aprotic) vs. THF (low polarity) with LiHMDS as a base. Measure rate constants via stopped-flow spectroscopy .
- Steric Maps: Generate Connolly surfaces (Avogadro software) to quantify steric hindrance around the carboxylic acid group .
- Linear Free Energy Relationships (LFER): Correlate reaction rates with Taft steric parameters (Es) of nucleophiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
